

Application Notes and Protocols for UNC0379 in DMSO

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Compound of Interest

Compound Name: UNC0379

Cat. No.: B611570

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These application notes provide detailed information on the solubility and preparation of **UNC0379** in Dimethyl Sulfoxide (DMSO) for use in various research applications. **UNC0379** is a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8, a key enzyme in epigenetic regulation and a target of interest in cancer and other diseases.

Data Presentation

UNC0379 Properties

Property	Value	Reference
Molecular Formula	C23H35N5O2	[1]
Molecular Weight	413.56 g/mol	[1] [2]
CAS Number	1620401-82-2	[1] [2]
Appearance	Powder	[1]

Solubility of UNC0379

Solvent	Solubility	Notes
DMSO	Up to 83 mg/mL (200.69 mM)	Use fresh, anhydrous DMSO as moisture can reduce solubility.[2] Sonication or warming may be necessary to fully dissolve the compound.[3]
Ethanol	Up to 30 mg/mL	
Water	Insoluble	

Storage and Stability

Solution	Storage Temperature	Stability
Powder	-20°C	≥ 1 year[1][4]
DMSO Stock Solution	-20°C	Up to 1 month[1]
DMSO Stock Solution	-80°C	Up to 1 year[2]

Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]

Experimental Protocols

Preparation of UNC0379 Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of **UNC0379** in DMSO.

Materials:

- **UNC0379** powder
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (optional)

Procedure:

- Calculate the required mass of **UNC0379** for the desired volume and concentration. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.136 mg of **UNC0379** (Mass = Molecular Weight × Concentration × Volume).
- Add the weighed **UNC0379** powder to a sterile microcentrifuge tube.
- Add the calculated volume of anhydrous DMSO to the tube.
- Vortex the solution until the **UNC0379** is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.[3]
- Visually inspect the solution to ensure there are no visible particles.
- Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
- Store the aliquots at -20°C or -80°C.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the dilution of the DMSO stock solution into an aqueous buffer for use in cell-based assays or enzymatic assays.

Materials:

- 10 mM **UNC0379** in DMSO stock solution
- Desired aqueous assay buffer (e.g., cell culture medium, kinase assay buffer)
- Sterile dilution tubes

Procedure:

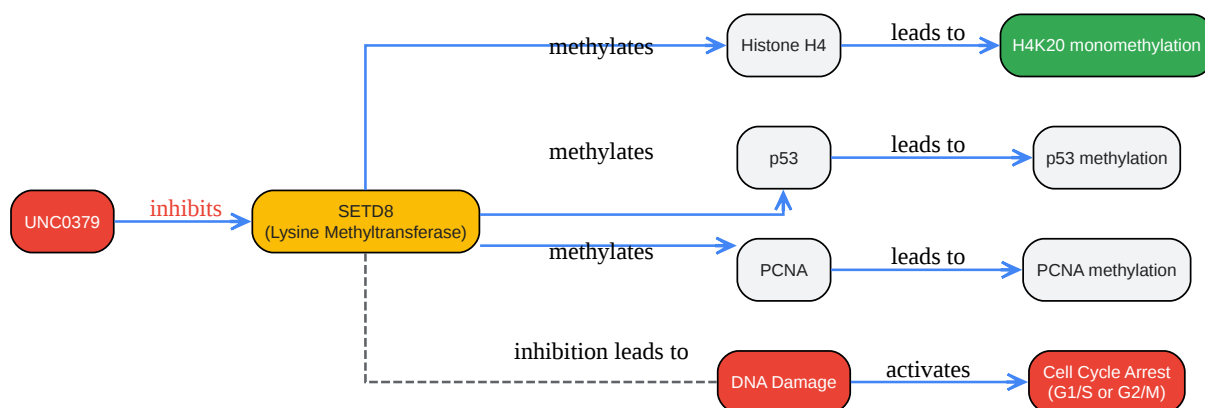
- Thaw a single aliquot of the 10 mM **UNC0379** DMSO stock solution.
- Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentration.

- Important: To avoid precipitation, it is crucial to add the DMSO stock solution to the aqueous buffer and mix immediately. Do not add the aqueous buffer to the DMSO stock.
- For many in vitro assays, the final concentration of DMSO should be kept below 0.5% to avoid solvent-induced artifacts. Ensure the final DMSO concentration in your experiment is compatible with your specific assay and cell type.
- For example, to prepare a 10 μ M working solution, you can perform a 1:1000 dilution of the 10 mM stock solution into the assay buffer.
- Use the freshly prepared working solution immediately for your experiments.

Signaling Pathway and Experimental Workflows

UNC0379 Mechanism of Action

UNC0379 is a selective inhibitor of SETD8, a lysine methyltransferase.^{[1][2][4]} It acts as a substrate-competitive inhibitor, meaning it binds to the same site on the enzyme as the substrate (e.g., histone H4), thereby preventing the methylation of lysine 20 (H4K20).^{[2][5][6]} Inhibition of SETD8 can lead to DNA damage and activation of cell cycle checkpoints.^[7] In p53-proficient cells, this often results in the accumulation of p21 and G1/S arrest, whereas in p53-deficient cells, it can lead to G2/M arrest mediated by Chk1 activation.^[7] SETD8 also methylates non-histone proteins such as p53 and PCNA, and its inhibition can affect the stability and function of these proteins.^[8]

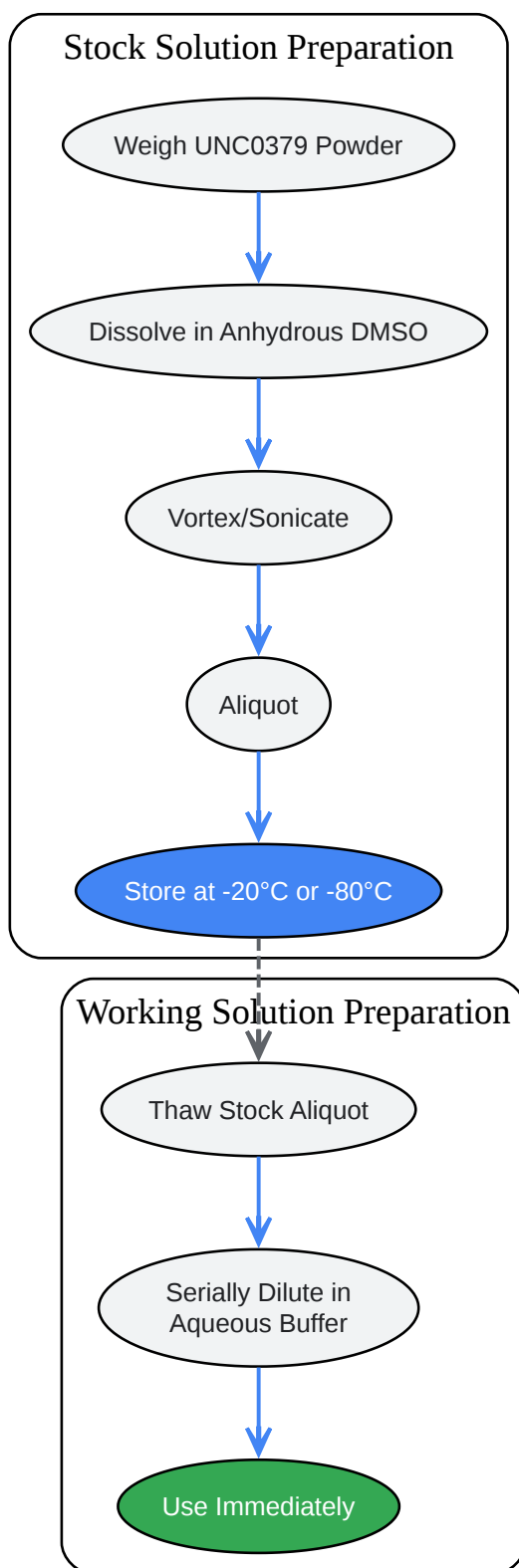


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Caption: **UNC0379** inhibits SETD8, preventing methylation of histones and other proteins.

Experimental Workflow: Preparation of **UNC0379** Solutions

The following diagram outlines the general workflow for preparing **UNC0379** solutions for experimental use.



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Caption: Workflow for preparing **UNC0379** stock and working solutions.

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